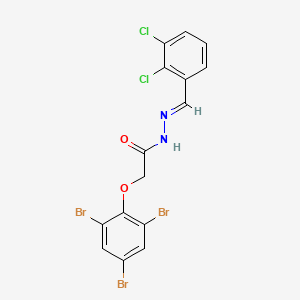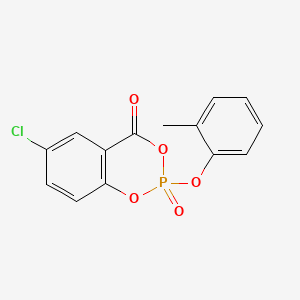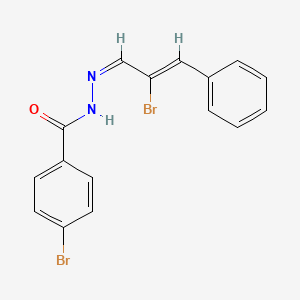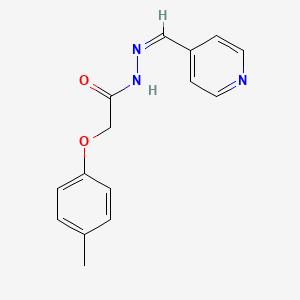![molecular formula C18H22ClNO2 B3856351 1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine](/img/structure/B3856351.png)
1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine
Übersicht
Beschreibung
The compound “1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be planned on the basis of two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine” can be analyzed using various tools . The molecular formula of a similar compound, 1-(2-{2-[(4-Chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperazine ethanedioate, is C21H27ClN2O6 .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be diverse, depending on the functional groups attached to the pyrrolidine ring . The reactions can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c19-17-7-8-18(16-6-2-1-5-15(16)17)22-14-13-21-12-11-20-9-3-4-10-20/h1-2,5-8H,3-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFUMQRRJIYPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[(4-bromophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B3856279.png)
![2-({2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]hydrazino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3856287.png)



![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)

![N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine](/img/structure/B3856340.png)
![methyl (2S,4R)-4-{[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3856342.png)
![1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol](/img/structure/B3856357.png)
![1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856363.png)
![N'-[1-(4-methylphenyl)ethylidene]isonicotinohydrazide](/img/structure/B3856369.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3856376.png)